![molecular formula C7H9N3O2S B3370470 N-[(hydrazinecarbonyl)methyl]thiophene-2-carboxamide CAS No. 39978-26-2](/img/structure/B3370470.png)
N-[(hydrazinecarbonyl)methyl]thiophene-2-carboxamide
Overview
Description
N-[(hydrazinecarbonyl)methyl]thiophene-2-carboxamide is a chemical compound with the molecular formula C7H9N3O2S and a molecular weight of 199.23 g/mol.
Preparation Methods
The synthesis of N-[(hydrazinecarbonyl)methyl]thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with hydrazine and formaldehyde under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product with high purity . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure consistent quality and yield .
Chemical Reactions Analysis
N-[(hydrazinecarbonyl)methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted thiophene derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In the realm of chemistry, N-[(hydrazinecarbonyl)methyl]thiophene-2-carboxamide serves as a building block for synthesizing diverse thiophene derivatives. These derivatives are crucial in developing organic semiconductors, corrosion inhibitors, and other industrial chemicals. The unique functional groups present in this compound enable it to participate in various chemical reactions that are fundamental for creating advanced materials.
Biology
Biologically, this compound is being investigated for its potential as a bioactive molecule. Studies suggest that it may possess antimicrobial , anticancer , and anti-inflammatory properties. Research has focused on its interactions with specific biological targets, which could lead to the development of new therapeutic agents .
Case Study: Anticancer Activity
Recent studies have synthesized novel derivatives of thiophene-2-carboxamide and evaluated their anticancer activity against breast cancer cells using MTT assays. The results indicated significant cytotoxic effects, suggesting that these compounds could be developed into effective anticancer drugs .
Medicine
The medicinal applications of this compound are particularly promising. Current research is exploring its role in developing drugs targeting specific molecular pathways associated with various diseases. Its mechanism of action involves binding to enzymes or receptors, thereby modulating their activity to achieve desired therapeutic effects .
Industry
In industrial applications, this compound is utilized in producing advanced materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The properties of thiophene derivatives make them suitable for electronic applications due to their conductive characteristics .
Mechanism of Action
The mechanism of action of N-[(hydrazinecarbonyl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[(hydrazinecarbonyl)methyl]thiophene-2-carboxamide can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Biological Activity
N-[(hydrazinecarbonyl)methyl]thiophene-2-carboxamide is a compound that falls within the hydrazone class of organic compounds, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Overview of Hydrazones
Hydrazones, characterized by the functional group , are known for their wide range of biological activities, including but not limited to antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . The presence of the azomethine group in hydrazones is crucial for their biological efficacy, as it enhances their interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of hydrazone derivatives, including those containing thiophene moieties. For instance, this compound has been evaluated for its cytotoxic effects against several cancer cell lines. Preliminary results indicate that this compound exhibits significant growth inhibition in breast cancer cell lines (MCF-7 and T47D) with IC50 values comparable to established chemotherapeutics .
Table 1: Anticancer Activity of this compound
Antioxidant Activity
The antioxidant properties of this compound have also been explored. Compounds with hydrazone structures often exhibit strong radical scavenging activity, which is essential in preventing oxidative stress-related diseases . The specific mechanism involves the donation of hydrogen atoms from the azomethine nitrogen, which stabilizes free radicals.
Antimicrobial Activity
Hydrazones are recognized for their antimicrobial properties as well. The compound under discussion has shown promising antibacterial activity against various pathogens, suggesting its potential use in treating infections .
Table 2: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL |
Case Studies and Research Findings
Several case studies have been conducted to evaluate the effectiveness of this compound:
- Study on Breast Cancer Cell Lines : A study screened multiple derivatives against breast cancer cell lines MCF-7 and T47D. The findings indicated that this compound exhibited an IC50 value of 0.66 µM in MCF-7 cells, demonstrating its potential as an effective anticancer agent .
- Antioxidant Evaluation : In vitro assays revealed that the compound significantly reduced oxidative stress markers in treated cells compared to controls, highlighting its role as a potent antioxidant .
- Antimicrobial Screening : A panel of common bacterial strains was tested against this compound, showing notable inhibition zones, particularly against Gram-positive bacteria .
The biological activity of this compound can be attributed to its ability to interact with various biological targets through hydrogen bonding and π-stacking interactions facilitated by its thiophene and hydrazone functionalities. The azomethine bond plays a critical role in modulating biological responses by acting as an electrophile or nucleophile depending on the surrounding environment.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[(hydrazinecarbonyl)methyl]thiophene-2-carboxamide, and how can reaction efficiency be optimized?
- Methodology :
- The compound is synthesized via hydrazinolysis of intermediate N-acyldicyclohexylurea derivatives. A typical procedure involves reacting 2-thiophenecarboxylic acid derivatives with dicyclohexylcarbodiimide (DCCI) and 1-hydroxybenzotriazole (HOBt) in dichloromethane, followed by reflux and purification via recrystallization .
- Optimization Tips :
- Monitor reaction progress using TLC (chloroform:methanol, 95:5 v/v) to minimize side products.
- Increase yields (up to 91.7%) by controlling stoichiometry (1:1 molar ratio of acid to DCCI) and reflux duration (24 hours) .
- Key Data :
Reaction Component | Conditions | Yield |
---|---|---|
2-Thiophenecarboxylic acid + DCCI/HOBt | Reflux (24 h) | 91.7% |
5-Bromo derivative | Same conditions | 87.0% |
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?
- Analytical Workflow :
- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1708 cm⁻¹ (urea) and ~1666 cm⁻¹ (amide), along with N–H bending (~3285 cm⁻¹) .
- NMR :
- ¹H NMR : Thiophene protons appear as multiplet signals at δ 6.8–7.5 ppm. Hydrazine NH protons resonate as broad singlets near δ 10–11 ppm .
- ¹³C NMR : Carbonyl carbons (amide/urea) appear at δ 165–175 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?
- Conflict Resolution :
- Case Study : Discrepancies in carbonyl stretching (IR) may arise from polymorphism or solvent effects. Cross-validate with X-ray crystallography to confirm hydrogen-bonding patterns (e.g., N–H···O/N interactions in crystal lattices) .
- Dihedral Angle Analysis : Use single-crystal X-ray data to assess planarity between thiophene and hydrazine moieties. For example, dihedral angles of 8.5–13.5° in related compounds indicate moderate conjugation .
Q. What strategies are effective in analyzing the coordination chemistry of this compound with transition metals?
- Coordination Studies :
- The hydrazinecarbothioamide group acts as a multidentate ligand. Design experiments to probe binding modes (e.g., UV-Vis titration with Cu²⁺/Ni²⁺ to monitor ligand-to-metal charge transfer bands) .
- Crystallographic Insights : Compare metal complex structures with unligated forms. For example, S and N atoms in thiophene-hydrazone derivatives often coordinate metals, altering bond lengths (e.g., M–S ≈ 2.3 Å) .
Q. What methodologies are recommended for assessing the biological activity of this compound derivatives while addressing potential toxicity concerns?
- Biological Screening :
- Antimicrobial Assays : Use broth microdilution (MIC values) against Gram-positive/negative strains. Note: Some thiophene carboxamides exhibit genotoxicity in mammalian cells, requiring parallel Ames tests .
- Anticancer Profiling : Screen derivatives against cancer cell lines (e.g., MCF-7) via MTT assays. Prioritize compounds with IC₅₀ <10 μM and low cytotoxicity in normal cells (e.g., HEK293) .
- Toxicity Mitigation : Modify substituents (e.g., electron-withdrawing groups on thiophene) to reduce reactive metabolite formation .
Properties
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)thiophene-2-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c8-10-6(11)4-9-7(12)5-2-1-3-13-5/h1-3H,4,8H2,(H,9,12)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCJMJNFNMTOJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201284651 | |
Record name | N-(2-Thienylcarbonyl)glycine hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201284651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39978-26-2 | |
Record name | N-(2-Thienylcarbonyl)glycine hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39978-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Thienylcarbonyl)glycine hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201284651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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